5-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide
Description
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Properties
IUPAC Name |
N-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-29-17-7-3-15(4-8-17)14-25-11-12-26-20(22(25)28)13-19(24-26)21(27)23-16-5-9-18(30-2)10-6-16/h3-10,13H,11-12,14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUGTQWPDRMXIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN3C(=CC(=N3)C(=O)NC4=CC=C(C=C4)OC)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide (CAS No. 477854-45-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antiviral and antibacterial activities, and discusses structure-activity relationships (SAR) based on recent research findings.
- Molecular Formula : C22H22N4O4
- Molecular Weight : 406.43 g/mol
- Boiling Point : Approximately 586.9 °C (predicted)
- Density : 1.31 g/cm³ (predicted)
Biological Activity Overview
Recent studies have highlighted the compound's activity against various biological targets, particularly in the context of HIV and other viral infections.
Antiviral Activity
A key study demonstrated that derivatives of tetrahydropyrazolo[1,5-a]pyrazine compounds exhibit significant inhibition of HIV-1 integrase activity. The lead compound showed an IC50 value of 74 nM for integrase-catalyzed strand transfer and an IC95 value of 63 nM for inhibiting HIV-1 replication in cell cultures with normal human serum . This suggests that modifications to the pyrazolo structure can enhance antiviral efficacy.
Antibacterial Activity
The compound's antibacterial properties were assessed against a variety of bacterial strains. In vitro tests indicated moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL for several derivatives . The presence of methoxy groups in the benzyl and phenyl moieties appears to contribute positively to its antibacterial potency.
Structure-Activity Relationship (SAR)
The effectiveness of 5-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydropyrazino[1,5-a]pyrazine-2-carboxamide can be attributed to its structural characteristics:
| Structural Feature | Impact on Activity |
|---|---|
| Methoxy Groups | Enhance lipophilicity and binding affinity |
| Tetrahydropyrazole Core | Critical for interaction with viral enzymes |
| Coplanarity of Heteroatoms | Optimal binding to integrase active site |
Research indicates that a coplanar relationship among metal-binding heteroatoms optimizes binding to the integrase active site .
Case Studies
- HIV Integrase Inhibition : A series of compounds were synthesized and tested for their ability to inhibit HIV integrase. Modifications led to increased potency, emphasizing the role of substituents in enhancing biological activity .
- Antimicrobial Screening : Derivatives were screened against various pathogens, revealing a spectrum of activity that correlates with structural variations. For instance, compounds with additional halogen substitutions showed improved antimicrobial properties compared to their unsubstituted counterparts .
Q & A
Q. What are the established synthetic routes for 5-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols starting with precursors like substituted pyrazolo-pyrimidinones or pyrazine intermediates. Key steps include:
- N-arylation : Reacting α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)ethanones with pyrazolo-pyrimidinone cores under controlled temperatures (e.g., 80–100°C) in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Functional group introduction : Methoxybenzyl and methoxyphenyl groups are added via nucleophilic substitution or coupling reactions, requiring precise stoichiometric ratios to avoid side products .
- Optimization : Reaction time, solvent choice, and catalyst selection (e.g., triethylamine for pH control) are critical for yields >70%. For example, extended reaction times (12–24 hours) improve cyclization efficiency in pyrazine ring formation .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
- NMR spectroscopy : and NMR identify substituent positions (e.g., methoxybenzyl protons at δ 3.7–3.9 ppm, pyrazine carbonyl at δ 160–165 ppm) .
- IR spectroscopy : Key peaks include C=O stretches (~1680 cm) for the carboxamide and pyrazine-4-one groups .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H] at m/z ~435) using reverse-phase C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
- Substituent variation : Replace methoxy groups with electron-withdrawing (e.g., nitro) or bulky substituents (e.g., benzyl) to assess effects on target binding. For example, 4-methoxyphenyl groups enhance solubility but may reduce affinity for hydrophobic enzyme pockets .
- Bioisosteric replacements : Substitute the pyrazolo-pyrazine core with triazolo-quinoxaline analogs (e.g., as in ) to compare pharmacokinetic profiles .
- In silico docking : Use AutoDock Vina to model interactions with kinases (e.g., CDK2 or Aurora B) and prioritize derivatives for synthesis .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Dose-response normalization : Re-test compounds under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Orthogonal assays : Combine enzymatic inhibition data (e.g., IC) with cellular proliferation assays (e.g., MTT) to confirm target engagement vs. off-target effects .
- Meta-analysis : Use tools like RevMan to statistically aggregate data from heterogeneous studies, adjusting for variables like cell line mutational status .
Q. How can computational methods predict metabolic stability and toxicity?
- ADMET prediction : Tools like SwissADME calculate logP (~2.5) and topological polar surface area (~90 Ų) to estimate blood-brain barrier permeability and CYP450 interactions .
- Metabolite identification : Simulate Phase I/II metabolism (e.g., demethylation of methoxy groups) using Schrödinger’s Metabolism Module .
- Toxicity alerts : Use Derek Nexus to flag potential hepatotoxicity from reactive intermediates (e.g., quinone-imine formation) .
Q. What strategies optimize solubility and stability for in vivo studies?
- Co-solvent systems : Use PEG-400/water mixtures (e.g., 30:70 v/v) to enhance aqueous solubility while maintaining chemical integrity .
- Solid dispersion : Formulate with polyvinylpyrrolidone (PVP-K30) to improve dissolution rates by disrupting crystalline lattices .
- pH stability profiling : Test compound stability across pH 1–10 buffers (37°C, 24 hours) to identify degradation pathways (e.g., hydrolysis of the carboxamide group) .
Methodological Tables
Q. Table 1: Key Synthetic Intermediates and Yields
| Intermediate | Reaction Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Pyrazolo-pyrimidinone core | DMF, 80°C, 12 hours | 66 | 95 | |
| Methoxybenzyl derivative | Acetonitrile, triethylamine, 24 hours | 82 | 97 |
Q. Table 2: Comparative Biological Activity of Analogues
| Derivative | IC (nM, CDK2) | LogP | Aqueous Solubility (µg/mL) | Reference |
|---|---|---|---|---|
| Parent compound | 120 ± 15 | 2.5 | 12.3 | |
| 4-Nitro-phenyl analogue | 45 ± 8 | 3.1 | 5.6 | |
| Triazolo-quinoxaline hybrid | 280 ± 20 | 1.8 | 28.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
